2-(1,3-Thiazole-4-carbonyl)-2-azabicyclo[2.2.1]heptane
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Overview
Description
2-(1,3-Thiazole-4-carbonyl)-2-azabicyclo[2.2.1]heptane is a compound that features a thiazole ring fused with a bicyclic azabicycloheptane structure. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, known for their wide range of biological activities and applications in various fields . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazole-4-carbonyl)-2-azabicyclo[2.2.1]heptane typically involves the condensation of a thiazole derivative with a bicyclic azabicycloheptane precursor. One common method includes the reaction of 1,3-thiazole-4-carboxylic acid with 2-azabicyclo[2.2.1]heptane under specific conditions such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazole-4-carbonyl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles or nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines .
Scientific Research Applications
2-(1,3-Thiazole-4-carbonyl)-2-azabicyclo[2.2.1]heptane has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used in studies to understand the interactions of thiazole-containing compounds with biological targets such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazole-4-carbonyl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bicyclic structure may enhance the compound’s binding affinity and selectivity for these targets . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-mercaptothiazole and 2-aminothiazole share the thiazole ring structure and exhibit similar biological activities.
Azabicycloheptane Derivatives: Compounds such as 2-azabicyclo[2.2.1]heptane-3-carboxylic acid have similar bicyclic structures and are studied for their pharmacological properties.
Uniqueness
2-(1,3-Thiazole-4-carbonyl)-2-azabicyclo[2.2.1]heptane is unique due to the combination of the thiazole ring and the azabicycloheptane structure. This dual functionality enhances its potential as a versatile pharmacophore and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-2-yl(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-10(9-5-14-6-11-9)12-4-7-1-2-8(12)3-7/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQVPSJQIBGBAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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